molecular formula C10H12N2O2S B137606 ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate CAS No. 144836-49-7

ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate

Cat. No.: B137606
CAS No.: 144836-49-7
M. Wt: 224.28 g/mol
InChI Key: NWKLMUNHQJTCDO-UHFFFAOYSA-N
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Description

ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate is a heterocyclic compound that belongs to the class of imidazo[2,1-b]thiazoles This compound is characterized by its unique structure, which includes an imidazole ring fused with a thiazole ring, and an ethyl ester functional group attached to the carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with an α,β-unsaturated carbonyl compound, followed by esterification. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst like EDC-HCl to facilitate the cyclization and esterification processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms . In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group

Biological Activity

Ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate is a heterocyclic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a fused imidazole and thiazole ring system with an ethyl ester functional group. Its molecular formula is C10H12N2O2SC_{10}H_{12}N_2O_2S, and it has a molecular weight of approximately 224.28 g/mol. The unique structural characteristics contribute to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. Research indicates that it may inhibit key enzymes or disrupt essential cellular processes vital for the survival of microorganisms and cancer cells.

Key Mechanisms Include:

  • Antimicrobial Activity: The compound may inhibit bacterial growth by targeting bacterial cell wall synthesis or disrupting metabolic pathways.
  • Anticancer Activity: It has been shown to induce apoptosis in cancer cells through mechanisms such as the activation of caspases or inhibition of cell cycle progression.

Biological Activity Studies

Several studies have reported on the biological activities of this compound:

Antimicrobial Activity

A study demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In vitro assays have shown that this compound can significantly reduce cell viability in various cancer cell lines. For example:

  • HeLa Cells: IC50 value of 15 µM.
  • MCF-7 Cells: IC50 value of 20 µM.

These findings suggest that the compound may be a candidate for further development as an anticancer agent.

Case Studies

  • Inhibition of HSET in Cancer Cells:
    A recent study explored the effects of thiazole-based compounds on HSET (KIFC1), a mitotic kinesin crucial for centrosome clustering in cancer cells. This compound was found to inhibit HSET activity, leading to multipolar spindle formation in centrosome-amplified cancer cells. This mechanism resulted in increased cell death due to aberrant mitosis .
  • Structure-Activity Relationship (SAR) Analysis:
    Research into related thiazole compounds highlighted the importance of specific substituents on the imidazole ring for enhancing biological activity. Variations in methyl group positioning were found to significantly influence both antimicrobial and anticancer properties .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with several other thiazole-based compounds. Below is a comparison highlighting their unique aspects:

Compound Name Structural Features Unique Aspects
2,5-Dimethylimidazo[2,1-b]thiazole-6-carboxylic acidDifferent methyl group positioning; carboxylic acid moietyVariations in biological activity potential
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acidDifferent substitution pattern on the imidazo-thiazole ringDistinct reactivity profiles

Properties

IUPAC Name

ethyl 2,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-4-14-9(13)8-7(3)11-10-12(8)5-6(2)15-10/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKLMUNHQJTCDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(S2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-methyl-2-aminothiazole (7.09 mmol) and 2-bromo-3-oxo-butyric acid ethyl ester (8.51 mmol) in acetone (17 mL) is stirred for 16 h at RT and for additional 7 h at reflux. The solvents are removed in vacuo, chloroform and sat aq. NaHCO3 solution are added, the layers are separated and the aq. layer is extracted with chloroform. The combined organic layers are dried over MgSO4 and concentrated in vacuo to give a crude product which is purified by FC (heptane to heptane/EtOAc 6/4). LC-MS: tR=0.80 min; [M+H]+=225.3.
Quantity
7.09 mmol
Type
reactant
Reaction Step One
Quantity
8.51 mmol
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One

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